molecular formula C20H22O4P2 B12659541 dihydrogen phosphate;ethyl(triphenyl)phosphanium CAS No. 57249-35-1

dihydrogen phosphate;ethyl(triphenyl)phosphanium

Cat. No.: B12659541
CAS No.: 57249-35-1
M. Wt: 388.3 g/mol
InChI Key: ICDVQSAIGKTSCF-UHFFFAOYSA-M
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Description

Dihydrogen phosphate;ethyl(triphenyl)phosphanium is a compound that combines the properties of dihydrogen phosphate and ethyl(triphenyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;ethyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium saltThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or diethyl ether and may involve the use of bases like butyl lithium to facilitate the formation of the ylide intermediate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;ethyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have various applications in catalysis, organic synthesis, and material science.

Scientific Research Applications

Dihydrogen phosphate;ethyl(triphenyl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrogen phosphate;ethyl(triphenyl)phosphanium involves its ability to form ylides, which are key intermediates in the Wittig reaction. . This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used to form ylides.

    Triphenylphosphine oxide: A byproduct of many reactions involving triphenylphosphine.

    Ethyltriphenylphosphonium bromide: A similar compound used in the synthesis of ylides.

Uniqueness

Dihydrogen phosphate;ethyl(triphenyl)phosphanium is unique due to its combination of the dihydrogen phosphate group with the ethyl(triphenyl)phosphanium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

57249-35-1

Molecular Formula

C20H22O4P2

Molecular Weight

388.3 g/mol

IUPAC Name

dihydrogen phosphate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.H3O4P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5(2,3)4/h3-17H,2H2,1H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

ICDVQSAIGKTSCF-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-]

Origin of Product

United States

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